![molecular formula C22H19N3O5 B14937003 methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate](/img/structure/B14937003.png)
methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a glycinate ester linked to a 1,3-dioxo-isoindole core substituted with a 2-(1H-indol-3-yl)ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed by reacting phenylhydrazine with an aldehyde or ketone under acidic conditions . The compound can then be further modified through various reactions to introduce the glycinate moiety.
Industrial Production Methods: Industrial production of such complex organic compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions: Methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the carbonyl groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate involves its interaction with various molecular targets and pathways. The indole moiety can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through its ability to interact with key signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Containing Analogs
Table 1: Key Indole Derivatives
The isoindole core may confer greater rigidity than PDAT’s flexible propane-diamine, affecting target selectivity.
Isoindole Derivatives
Table 2: Isoindole-Based Compounds
Analysis :
The target compound lacks electronegative groups (e.g., fluorine in ZHAWOC6021) but includes a glycinate ester, balancing hydrophilicity and lipophilicity. Unlike sulfonamide derivatives , its amide-ester hybrid may reduce acidity, altering binding kinetics.
Ester vs. Amide Linkages
Table 3: Functional Group Variations
The absence of electron-withdrawing groups (e.g., chlorine in Compound 9 ) may reduce stability but improve synthetic accessibility.
Research Implications and Limitations
- Pharmacological Potential: Structural analogs like PDAT and ZHAWOC6021 highlight the importance of substituents in modulating bioactivity. The target compound’s unique glycinate-isoindole-indole triad warrants further enzymatic assays.
- Synthetic Challenges : Compared to simpler indole derivatives , the isoindole core may complicate synthesis, requiring advanced coupling strategies.
- Contradictory Trends : While methylation in PDAT enhances activity , ester groups (as in the target) may reduce metabolic stability compared to amides .
Biological Activity
Methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate is a compound that combines features of indole and isoindole derivatives. These structures are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound can be represented as follows:
Anticancer Activity
Several studies have demonstrated the anticancer potential of indole and isoindole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.
Key Findings:
- A549 Cells: Compounds with similar structures exhibited preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts .
- Cytotoxicity: Certain derivatives displayed significant cytotoxicity across multiple cancer cell lines, indicating their potential as therapeutic agents .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Indole derivatives have been reported to exhibit activity against various bacterial strains.
Key Findings:
- Gram-positive Bacteria: Research indicates that related compounds show low minimum inhibitory concentrations (MICs) against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . For example, one derivative showed an MIC of 0.98 μg/mL against MRSA.
- Fungal Activity: Some derivatives also demonstrated moderate antifungal activity against Candida albicans, with MIC values indicating effectiveness .
Study 1: Anticancer Evaluation
A study focusing on indole-based compounds found that several derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism of action was linked to the induction of apoptosis in cancer cells .
Study 2: Antimicrobial Efficacy
Another research effort assessed the antimicrobial efficacy of various indole derivatives against S. aureus and Mycobacterium tuberculosis. The findings highlighted the significant antibacterial activity of certain compounds, which could be attributed to their ability to disrupt bacterial cell wall synthesis .
Data Summary
Activity Type | Target Organism/Cell Line | MIC (μg/mL) | Notes |
---|---|---|---|
Anticancer | A549 (lung cancer cells) | N/A | Preferential suppression observed |
Antimicrobial | Staphylococcus aureus | 0.98 | Effective against MRSA |
Antifungal | Candida albicans | 7.80 | Moderate activity noted |
Q & A
Q. Basic: What are the key synthetic routes for methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate?
Methodological Answer:
The synthesis typically involves three stages:
Isoindole-1,3-dione core formation : Cyclization of substituted phthalic anhydride derivatives using reagents like ammonium acetate or hydrazine. For example, chalcone precursors can be cyclized under acidic conditions to form the isoindole-dione scaffold .
Indole-ethyl substitution : Alkylation or coupling reactions (e.g., Mitsunobu or Ullmann coupling) to introduce the 2-(1H-indol-3-yl)ethyl group. This may require protecting the indole nitrogen to prevent side reactions .
Glycinate coupling : Activation of the carboxylic acid group on the isoindole-dione using carbodiimides (e.g., EDC/HOBt) followed by reaction with methyl glycinate. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. Advanced: How can Bayesian optimization improve reaction yields in the synthesis of this compound?
Methodological Answer:
Bayesian optimization (BO) is a heuristic algorithm that efficiently explores parameter spaces (e.g., solvent, temperature, catalyst loading) with minimal experiments. Steps include:
Design of Experiments (DoE) : Define variables (e.g., DMF vs. THF, 60°C vs. 80°C) and response (yield).
Surrogate modeling : Use Gaussian processes to predict yield outcomes.
Acquisition function : Select the next experiment with the highest expected improvement.
Studies show BO outperforms grid search and human intuition in optimizing coupling reactions, reducing trials by 30–50% while achieving ≥85% yield .
Q. Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : 1H and 13C NMR to confirm the indole NH (δ 10–12 ppm), isoindole-dione carbonyls (δ 165–170 ppm), and glycinate methyl ester (δ 3.6–3.8 ppm). DEPT-135 and HSQC resolve overlapping signals .
- IR : Detect carbonyl stretches (isoindole-dione: ~1700 cm⁻¹; glycinate ester: ~1740 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., ESI+ mode, [M+H]+ ion).
Q. Advanced: How to resolve discrepancies between calculated and observed NMR chemical shifts?
Methodological Answer:
2D NMR : Use HMBC to correlate indole protons with adjacent carbons and confirm connectivity.
Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts. Adjust for solvent effects (e.g., PCM model for DMSO).
Dynamic effects : Consider tautomerism (e.g., keto-enol equilibrium in isoindole-dione) using variable-temperature NMR .
Q. Basic: What impurities are common in this compound’s synthesis, and how are they detected?
Methodological Answer:
- Hydrolysis products : Methyl glycinate hydrolyzes to glycine under acidic conditions. Detect via TLC (Rf shift) or HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
- Unreacted intermediates : Monitor isoindole-dione starting material using UV-Vis (λ = 254 nm) .
Q. Advanced: How to analyze the crystal structure to validate molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane).
Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
Refinement : Software like SHELXL refines bond lengths and angles. Compare with Cambridge Structural Database (CSD) entries for isoindole derivatives (e.g., CSD refcode: XYZ123) .
Q. Basic: What stability challenges arise during storage, and how are they mitigated?
Methodological Answer:
- Hydrolysis : Store at –20°C in anhydrous DMSO or under nitrogen.
- Light sensitivity : Use amber vials to prevent indole ring degradation.
- Purity monitoring : Regular HPLC analysis (C18 column, 220 nm) .
Q. Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Analog synthesis : Modify the indole (e.g., 5-methoxy substitution) or glycinate (e.g., ethyl ester vs. free acid).
Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
Data analysis : Multivariate regression to correlate substituents with activity (e.g., IC50). Reference related carboxamide derivatives for SAR trends .
Properties
Molecular Formula |
C22H19N3O5 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
methyl 2-[[2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindole-5-carbonyl]amino]acetate |
InChI |
InChI=1S/C22H19N3O5/c1-30-19(26)12-24-20(27)13-6-7-16-17(10-13)22(29)25(21(16)28)9-8-14-11-23-18-5-3-2-4-15(14)18/h2-7,10-11,23H,8-9,12H2,1H3,(H,24,27) |
InChI Key |
IQGMWZYWIPTVQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.